4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C11H21N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-phenyl-piperazine with chlorosulfonyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then stirred at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is unique due to its specific chemical structure, which includes a cyclopentylacetyl group attached to the piperazine ring.
Properties
Molecular Formula |
C11H21N3O3S |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
4-(2-cyclopentylacetyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H21N3O3S/c12-18(16,17)14-7-5-13(6-8-14)11(15)9-10-3-1-2-4-10/h10H,1-9H2,(H2,12,16,17) |
InChI Key |
WXZVQAIJQPZUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.